molecular formula C19H18F2N2O2 B7140104 N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide

N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide

Cat. No.: B7140104
M. Wt: 344.4 g/mol
InChI Key: LMBNCFVRFVPADN-UHFFFAOYSA-N
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Description

N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluorophenyl group and a quinoline moiety, which are known for their significant biological activities

Properties

IUPAC Name

N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-12(24)22-17-5-2-6-18-14(17)4-3-9-23(18)19(25)11-13-7-8-15(20)16(21)10-13/h2,5-8,10H,3-4,9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBNCFVRFVPADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CCCN(C2=CC=C1)C(=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the quinoline derivative using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[1-[2-(3,4-difluorophenyl)acetyl]-3,4-dihydro-2H-quinolin-5-yl]acetamide is unique due to the presence of the difluorophenyl group, which enhances its biological activity and specificity. The quinoline moiety also contributes to its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

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